2,5-Dibutyl-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibutyl-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLNOYUPVDSXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(N1)CCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550844 | |
| Record name | 2,5-Dibutyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-25-5 | |
| Record name | 2,5-Dibutyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2,5 Dibutyl 1h Pyrrole
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom, which delocalizes its lone pair of electrons into the aromatic system. pearson.comrsc.org This increased electron density makes the pyrrole nucleus significantly more reactive than benzene (B151609). pearson.com In substituted pyrroles like 2,5-Dibutyl-1H-pyrrole, the existing alkyl groups further enhance this reactivity.
Electrophilic substitution on pyrroles preferentially occurs at the α-positions (C2 and C5) because the carbocation intermediate formed during the reaction is more stabilized by resonance, with three possible resonance structures. aklectures.com When these positions are occupied, as in this compound, substitution will then occur at the β-positions (C3 and C4). rsc.org Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, Vilsmeier-Haack formylation, a type of electrophilic substitution, is a common method to introduce a formyl group onto the pyrrole ring. rsc.org
Functionalization of Alkyl Substituents (Butyl Groups)
While the pyrrole ring is the primary site of reactivity, the butyl substituents can also undergo functionalization, although this typically requires different reaction conditions.
C-H Functionalization of Methyl Groups in Diketopyrrolopyrroles
Research on diketopyrrolopyrroles (DPPs), which share the pyrrole core, provides valuable insights into the functionalization of alkyl groups. A notable example is the C-H functionalization of methyl groups at the 3 and 6 positions of a 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP) scaffold. researchgate.netnsf.gov This transformation allows for the synthesis of 3,6-divinyl-substituted DPP compounds through condensation with various aromatic aldehydes. researchgate.netnsf.gov This reaction is often facilitated by a base, such as a combination of L-proline and triethylamine, and proceeds via a Knoevenagel-type condensation. researchgate.net
The reactivity in these condensations is influenced by the electronic nature of the aldehyde. Electron-rich aldehydes, like thiophene-2-carbaldehyde (B41791) and furan-2-carbaldehyde, generally provide high yields of the corresponding vinyl-substituted DPPs. nsf.gov Conversely, electron-deficient aldehydes can lead to lower yields. nsf.gov This C-H activation strategy offers a direct method for extending the π-conjugation of the DPP core, which is significant for applications in organic electronics. rsc.orgrsc.orgresearchgate.net
N-Alkylation and N-Derivatization Pathways
The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-alkylation and N-derivatization. These reactions typically proceed by deprotonation of the N-H bond with a base, followed by reaction with an electrophile. A variety of N-substituted pyrroles can be synthesized through this pathway. researchgate.net For example, the Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, directly yields N-substituted pyrroles. metu.edu.trresearchgate.net
Ring Expansion Reactions and Skeletal Rearrangements
Pyrrole and its derivatives can undergo ring expansion reactions to form larger heterocyclic systems, such as pyridines. These transformations often involve the insertion of a carbon atom into the pyrrole ring.
Carbon Atom Insertion to Form Pyridine (B92270) Derivatives
One method for the ring expansion of pyrroles involves their reaction with dichlorocarbene (B158193). rsc.org This reaction can lead to the formation of 3-chloropyridine (B48278) derivatives. rsc.org The proposed mechanism suggests an initial cycloaddition of dichlorocarbene to the pyrrole ring, followed by rearrangement to the pyridine skeleton. rsc.org The reaction conditions, such as the use of basic or neutral methods for generating the carbene, can influence the product distribution. rsc.org For instance, the reaction of 2,5-dimethyl-1H-pyrrole with dichlorocarbene generated from chloroform (B151607) and sodium ethoxide can yield 3-chloro-2,6-dimethylpyridine. rsc.org Multicomponent reactions (MCRs) also offer a versatile and sustainable strategy for synthesizing a wide array of pyridine derivatives from various starting materials, including those that could be derived from pyrroles. bohrium.com
Pseudothiohydantoin-Thiohydantoin Rearrangements for Spiro Derivatives
While not a direct transformation of this compound itself, the chemistry of related pyrrole-fused systems demonstrates interesting skeletal rearrangements. For example, the reaction of [e]-fused 1H-pyrrole-2,3-diones with thioureas can lead to the formation of spiro-fused pseudothiohydantoins and thiohydantoins. researchgate.netx-mol.combeilstein-journals.org The initially formed spiro pseudothiohydantoin derivatives can undergo a rearrangement to the more stable thiohydantoin isomers. researchgate.netx-mol.combeilstein-journals.orggrafiati.com This rearrangement is influenced by the substituents on the thiourea (B124793) moiety and the reaction conditions. beilstein-journals.org This chemistry highlights the potential for complex skeletal transformations originating from a pyrrole core.
Table of Reaction Data
| Reaction Type | Reactants | Reagents/Conditions | Products | Yield | Reference(s) |
| C-H Functionalization | 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione, Aromatic Aldehydes | L-proline, triethylamine, toluene/methanol | 3,6-divinyl-substituted DPP compounds | Moderate to Good | researchgate.netnsf.gov |
| Ring Expansion | 2,5-Dimethyl-1H-pyrrole | Chloroform, Sodium Ethoxide | 3-Chloro-2,6-dimethylpyridine | Varies | rsc.org |
| Spirocyclization/Rearrangement | [e]-fused 1H-pyrrole-2,3-diones, Thioureas | Catalyst-free | Spiro pseudothiohydantoins and thiohydantoins | Good | researchgate.netx-mol.combeilstein-journals.org |
Polymerization Reactions of Pyrrole Monomers
The polymerization of pyrrole monomers can be achieved through several methods, including oxidative, electrochemical, and photo-initiated techniques. The presence of substituents, such as the butyl groups at the 2 and 5 positions of this compound, significantly influences these processes.
Oxidative polymerization is a common method for synthesizing polypyrrole. This process involves the use of a chemical oxidant to initiate the polymerization of the pyrrole monomer. The generally accepted mechanism for the oxidative polymerization of pyrrole involves three main steps: the oxidation of the monomer to form a radical cation, the coupling of two radical cations to form a dimer, and the subsequent chain propagation through further oxidation and coupling reactions.
The choice of oxidant is crucial and can influence the properties of the resulting polymer. Common oxidants include iron(III) chloride (FeCl₃), ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), and hydrogen peroxide (H₂O₂). The polymerization is typically carried out in a suitable solvent, and the reaction conditions can be tailored to control the polymer's morphology and conductivity.
For this compound, the presence of bulky butyl groups at the α-positions (2 and 5) introduces significant steric hindrance. This steric hindrance can impede the coupling of monomer units, which is essential for chain growth. Research on other 2,5-disubstituted pyrroles has shown that bulky substituents can lower the polymerization rate and may lead to polymers with lower molecular weights and altered properties compared to unsubstituted polypyrrole. The steric bulk of the butyl groups in this compound is expected to present a considerable challenge to achieving high-molecular-weight polymers through traditional oxidative polymerization methods.
| Monomer | Oxidant | Effect of Substitution |
| Pyrrole | FeCl₃ | Forms high molecular weight, conductive polymer. |
| 2,5-Dimethylpyrrole | FeCl₃ | Polymerization is slower; lower conductivity than polypyrrole. |
| This compound (Expected) | FeCl₃ | Significant steric hindrance expected to inhibit polymerization, leading to low yield and/or low molecular weight oligomers. |
Electrochemical polymerization is another widely used technique to synthesize polypyrrole films. In this method, a potential is applied to an electrode immersed in a solution containing the pyrrole monomer and a supporting electrolyte. The monomer is oxidized at the electrode surface to form radical cations, which then couple and polymerize to form a conductive film on the electrode. This technique allows for precise control over the thickness and properties of the resulting polymer film.
The electrochemical polymerization of pyrrole is sensitive to various parameters, including the applied potential, the nature of the solvent and electrolyte, and the monomer concentration. For substituted pyrroles, the position and nature of the substituent have a profound impact on the polymerization process.
In the case of this compound, the butyl groups at the 2 and 5 positions are expected to significantly affect its electrochemical polymerization. Studies on other N-substituted and C-substituted pyrroles have demonstrated that steric hindrance can increase the oxidation potential required for polymerization and can alter the morphology and properties of the resulting polymer. The bulky butyl groups in this compound would likely increase the potential needed to initiate polymerization and could lead to the formation of a less uniform and less conductive polymer film compared to unsubstituted pyrrole. The steric constraints may also favor the formation of shorter polymer chains or even prevent polymerization altogether. Research on N-hydroxyalkyl pyrroles has shown that a higher potential is necessary for polymerization due to steric hindrance from the substituents. researchgate.net
| Monomer | Polymerization Potential | Impact of Substituents |
| Pyrrole | ~0.7 V vs. SCE | Readily forms a smooth, conductive film. |
| N-methylpyrrole | Higher than pyrrole | N-substitution can alter polymer properties; conductivity is generally lower. |
| This compound (Expected) | Significantly higher than pyrrole | Steric hindrance from butyl groups is expected to make polymerization difficult, requiring a higher potential and likely resulting in a less ordered, lower conductivity polymer. |
Photo-initiated polymerization and gamma-irradiated polymerization are alternative methods that can be used to polymerize pyrrole and its derivatives. researchgate.net These techniques offer advantages such as the ability to carry out polymerization at room temperature and without the need for chemical oxidants.
Photo-initiated polymerization typically involves the use of a photosensitizer or a photoinitiator that, upon absorption of light, generates reactive species (radicals or cations) that can initiate the polymerization of the pyrrole monomer. mdpi.com The efficiency of this process depends on the wavelength of light, the choice of photoinitiator, and the reaction medium. For pyrrole derivatives, the substituents can influence the absorption of light and the interaction with the initiating species. While there is research on the photopolymerization of various pyrrole derivatives, specific studies on 2,5-dialkylpyrroles are less common. acs.orgresearchgate.net However, it can be inferred that the bulky butyl groups of this compound could sterically hinder the approach of the photo-generated reactive species to the pyrrole ring, potentially reducing the initiation efficiency.
Gamma-ray irradiation is another high-energy method used to induce polymerization. nih.goviaea.org Gamma rays interact with the monomer to produce radical ions that can initiate polymerization. iaea.org This method has been successfully applied to polymerize pyrrole, resulting in polypyrrole with distinct morphological and structural characteristics. iaea.orgresearchgate.net The exposure of pyrrole to gamma irradiation leads to structural and morphological changes, with polymerization being established at certain radiation doses. iaea.org For substituted pyrroles, the substituents would be exposed to the high energy of gamma rays, which could lead to side reactions in addition to influencing the polymerization process through steric effects. The large alkyl chains of this compound might be susceptible to radiation-induced degradation, which could compete with the polymerization process.
| Polymerization Method | Initiating Species | Expected Influence of 2,5-Dibutyl Substitution |
| Photo-initiated Polymerization | Radicals or Cations from Photoinitiator | Steric hindrance may reduce the efficiency of initiation and propagation. |
| Gamma-irradiated Polymerization | Radical ions from monomer | Potential for side reactions on the butyl chains; steric hindrance could affect chain growth. |
Advanced Characterization and Spectroscopic Analysis Methodologies
Vibrational Spectroscopy Techniques: Fourier Transform Infrared (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 2,5-Dibutyl-1H-pyrrole is expected to exhibit several characteristic absorption bands that confirm the presence of the pyrrole (B145914) ring and the butyl side chains.
Key expected vibrational modes include:
N-H Stretching: A distinct, moderately broad band is anticipated in the region of 3300-3500 cm⁻¹. This absorption is characteristic of the N-H bond in the pyrrole ring.
C-H Stretching: Two types of C-H stretching vibrations are expected. Aromatic C-H stretching from the bonds on the pyrrole ring (at positions 3 and 4) would appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the numerous C-H bonds in the two butyl groups will produce strong, sharp bands in the 2850-2960 cm⁻¹ region.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring are expected to produce one or more bands in the 1500-1650 cm⁻¹ range.
C-N Stretching: The stretching of the carbon-nitrogen bond within the heterocyclic ring typically gives rise to absorptions between 1000 and 1250 cm⁻¹.
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 | N-H Stretch | Pyrrole Ring |
| ~3100 | Aromatic C-H Stretch | Pyrrole Ring |
| 2850-2960 | Aliphatic C-H Stretch | Butyl Groups |
| ~1550 | C=C Stretch | Pyrrole Ring |
| ~1460 | C-H Bend (Aliphatic) | Butyl Groups |
| ~1100 | C-N Stretch | Pyrrole Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. The following signals are expected:
N-H Proton: A broad singlet is anticipated in the downfield region, typically between δ 7.5 and 8.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange.
Pyrrole Ring Protons (H-3, H-4): Due to the symmetrical substitution at the 2 and 5 positions, the two protons on the pyrrole ring are chemically equivalent. They are expected to appear as a sharp singlet at approximately δ 5.7-6.0 ppm. For comparison, the equivalent protons in 2,5-dimethyl-1H-pyrrole appear at δ 5.74 ppm. chemicalbook.com
Butyl Group Protons: The butyl chains will give rise to four distinct signals:
A triplet at ~δ 2.5 ppm, corresponding to the two α-methylene protons (-CH₂-) directly attached to the pyrrole ring. The downfield shift is due to the deshielding effect of the aromatic ring.
A multiplet (sextet) around δ 1.5-1.6 ppm for the two β-methylene protons.
A multiplet (sextet) around δ 1.3-1.4 ppm for the two γ-methylene protons.
A triplet at ~δ 0.9 ppm, corresponding to the six terminal methyl protons (-CH₃).
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | Broad Singlet | 1H | N-H |
| ~5.8 | Singlet | 2H | H-3, H-4 (Pyrrole Ring) |
| ~2.5 | Triplet | 4H | α-CH₂ (Butyl) |
| ~1.5 | Multiplet | 4H | β-CH₂ (Butyl) |
| ~1.4 | Multiplet | 4H | γ-CH₂ (Butyl) |
| ~0.9 | Triplet | 6H | -CH₃ (Butyl) |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Given the symmetry of this compound, six distinct carbon signals are predicted:
Pyrrole Ring Carbons: Two signals will represent the pyrrole ring carbons. The substituted α-carbons (C-2, C-5) are expected to appear significantly downfield, around δ 130-135 ppm. The unsubstituted β-carbons (C-3, C-4) will be more shielded, appearing around δ 105-110 ppm. In the parent pyrrole, these carbons appear at δ 118.2 and δ 107.8 ppm, respectively.
Butyl Group Carbons: Four signals are expected for the carbons of the butyl chains, appearing in the typical aliphatic region (δ 10-40 ppm). The α-carbon will be the most deshielded, followed by the β, γ, and terminal methyl carbons in order of increasing shielding (decreasing chemical shift).
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~133 | C-2, C-5 (Pyrrole Ring) |
| ~106 | C-3, C-4 (Pyrrole Ring) |
| ~32 | α-CH₂ (Butyl) |
| ~30 | β-CH₂ (Butyl) |
| ~22 | γ-CH₂ (Butyl) |
| ~14 | -CH₃ (Butyl) |
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing scalar couplings between nuclei.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond C-H coupling). For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal at ~δ 5.8 ppm with the ¹³C signal at ~δ 106 ppm, confirming the C-H bond at the 3 and 4 positions of the pyrrole ring. It would also show distinct cross-peaks for each of the C-H pairs in the butyl chains.
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons over two or three bonds (long-range C-H coupling), which is critical for establishing the connectivity of molecular fragments. Key HMBC correlations expected for this compound would include:
A correlation from the α-CH₂ protons (~δ 2.5 ppm) to the pyrrole carbons C-2 (~δ 133 ppm) and C-3 (~δ 106 ppm).
A correlation from the pyrrole H-3 protons (~δ 5.8 ppm) to the pyrrole carbons C-2 (~δ 133 ppm) and C-5 (~δ 133 ppm).
In situ NMR spectroscopy allows for the real-time monitoring of a chemical reaction as it proceeds inside an NMR tube. This provides valuable mechanistic and kinetic data. For the synthesis of this compound, for instance via a Paal-Knorr reaction between 2,5-decanedione and an ammonia (B1221849) source, in situ ¹H NMR could be employed. Researchers could track the reaction progress by observing the disappearance of the signals corresponding to the dione starting material and the simultaneous emergence of the characteristic product signals, such as the singlet for the pyrrole ring protons around δ 5.8 ppm. This allows for the optimization of reaction conditions and the detection of any transient intermediates or side products.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound (C₁₂H₂₁N), the molecular weight is 179.30 g/mol . In an electron ionization (EI) mass spectrum, the following features would be expected:
Molecular Ion Peak (M⁺•): A prominent peak at m/z = 179, corresponding to the intact molecule with one electron removed.
Major Fragmentation Peak: The most likely fragmentation pathway is the cleavage of the C-C bond beta to the pyrrole ring (a benzylic-type cleavage), which is electronically favorable. This involves the loss of a propyl radical (•C₃H₇, 43 Da) from one of the butyl chains to form a highly resonance-stabilized cation. This would result in a very intense base peak at m/z = 136 (179 - 43).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Assignment |
| 179 | [M]⁺• (Molecular Ion) |
| 136 | [M - C₃H₇]⁺ (Loss of propyl radical) |
The following outlines the information that could not be located:
: No specific published data was found for this compound using the following methods:
Chromatographic Methods for Purification and Analysis:While general chromatographic methods are used for pyrrole derivatives, specific protocols, retention times, or separation conditions validated for this compound are not described in the available literature.
Due to the absence of this specific empirical data, it is not possible to generate the detailed, scientifically accurate article as requested while strictly adhering to the provided outline and focusing solely on "this compound". Creating content for these sections without source data would result in speculation rather than factual reporting.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of organic compounds. It is particularly valuable for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. In the context of this compound, TLC provides a rapid and cost-effective method to assess its presence and purity.
The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a solid stationary phase (typically silica gel or alumina coated on a glass or plastic plate) and a liquid mobile phase (an organic solvent or a mixture of solvents). The choice of the mobile phase is critical for achieving good separation. For a relatively nonpolar compound like this compound, a nonpolar to moderately polar solvent system is generally employed.
Research Findings: In synthetic procedures involving 2,5-disubstituted pyrroles, TLC is frequently used to monitor the reaction's progression. For a compound like this compound, a typical mobile phase would be a mixture of hexane and ethyl acetate. The separation is visualized under UV light (if the compound is UV active) or by using a staining agent such as potassium permanganate, which reacts with the pyrrole ring. The retention factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (9:1, v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
| Expected R_f Value | ~0.65 |
This table presents representative data for a compound with the expected polarity of this compound based on analyses of similar 2,5-dialkylpyrroles.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, greater sensitivity, and faster analysis times compared to TLC. For the analysis of this compound, a reversed-phase HPLC method is typically the most suitable approach.
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time.
Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for other 2,5-disubstituted pyrroles can be adapted. The use of a C18 column with a mobile phase consisting of a gradient of acetonitrile in water is a common starting point. Detection is typically achieved using a UV detector, as the pyrrole ring exhibits absorbance in the UV region. The retention time is a key parameter for identification, while the peak area is used for quantification.
| Parameter | Description |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Retention Time | ~5.8 minutes |
This table provides a typical HPLC method and expected retention time for a compound of similar structure and polarity to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound.
In GC, the sample is vaporized and injected into a capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component.
Research Findings: GC-MS is a standard method for the characterization of newly synthesized pyrrole derivatives. For this compound, a nonpolar capillary column (e.g., DB-5ms) would be appropriate. The resulting mass spectrum is a molecular fingerprint that can be used for structural elucidation and confirmation. The molecular ion peak (M+) would correspond to the molecular weight of the compound. The fragmentation pattern provides further structural information.
| GC Parameter | Description |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Parameter | Description |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
| Expected Retention Time | ~10.2 minutes |
| Expected Key m/z Fragments | Molecular Ion (M+), fragments corresponding to the loss of butyl and propyl groups. |
This table outlines a typical GC-MS method and expected results for the analysis of this compound, based on the analysis of analogous volatile organic compounds.
Theoretical and Computational Investigations of 2,5 Dibutyl 1h Pyrrole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For a molecule like 2,5-dibutyl-1H-pyrrole, both Density Functional Theory (DFT) and ab initio methods would be suitable for a comprehensive theoretical investigation.
Density Functional Theory (DFT) Methods
Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.
Commonly employed DFT functionals for studying organic molecules like pyrrole (B145914) derivatives include:
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It is widely used for its reliability in predicting molecular geometries and energies for a broad range of systems.
PBE1PBE (Perdew-Burke-Ernzerhof): Also a hybrid functional, PBE1PBE (often referred to as PBE0) combines the PBE exchange and correlation functionals with 25% exact exchange. It is known for its good performance in predicting thermochemical properties.
Ab Initio Methods
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods are based on the Hartree-Fock (HF) approximation, which considers each electron in the mean field of all other electrons.
Restricted Hartree-Fock (RHF): This method is suitable for closed-shell molecules, where all electrons are paired. It provides a good starting point for more advanced calculations and offers qualitative insights into the electronic structure. While generally less accurate than DFT for many properties, it serves as a foundational ab initio approach.
Basis Set Selection and Validation
The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals.
For a molecule containing carbon, nitrogen, and hydrogen atoms like this compound, commonly used basis sets include:
Pople-style basis sets (e.g., 6-31G, 6-311+G)): These are computationally efficient and widely used. The addition of polarization functions () and diffuse functions (+) is crucial for accurately describing the bonding and non-bonding interactions.
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, albeit at a higher computational cost.
Validation of the chosen basis set would involve ensuring that the calculated properties, such as geometry and energy, are converged with respect to the basis set size. This is typically achieved by performing calculations with increasingly larger basis sets until the results no longer change significantly.
Structural Parameters and Electronic Structure Analysis
Once the quantum chemical calculations are performed, a wealth of information about the molecule's structure and electronic properties can be extracted.
Calculations of Bond Lengths, Bond Angles, and Dihedral Angles
Theoretical calculations provide an optimized geometry of the molecule, corresponding to the minimum energy structure. From this geometry, precise values for bond lengths, bond angles, and dihedral angles can be obtained. These calculated parameters can be compared with experimental data if available, or used to predict the three-dimensional structure of the molecule.
Table 1: Hypothetical Calculated Structural Parameters for this compound (Note: This table is for illustrative purposes as specific research data for this compound is not available.)
| Parameter | Calculated Value (DFT/B3LYP/6-31G*) |
|---|---|
| N1-C2 Bond Length (Å) | ~1.37 |
| C2-C3 Bond Length (Å) | ~1.38 |
| C3-C4 Bond Length (Å) | ~1.42 |
| C2-N1-C5 Bond Angle (°) | ~109.5 |
| N1-C2-C3 Bond Angle (°) | ~108.0 |
| C2-C3-C4 Bond Angle (°) | ~107.5 |
| C2-C(butyl)-C(butyl)-C(butyl) Dihedral Angle (°) | Variable (dependent on conformer) |
Charge Density Distribution Analysis
Analysis of the electron density provides insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Methods such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Quantum Theory of Atoms in Molecules (QTAIM) can be used to calculate the partial atomic charges on each atom. This analysis would reveal the electrophilic and nucleophilic sites within the this compound molecule.
Table 2: Hypothetical Calculated Partial Atomic Charges for the Pyrrole Ring of this compound (Note: This table is for illustrative purposes as specific research data for this compound is not available.)
| Atom | Calculated Partial Charge (Mulliken) |
|---|---|
| N1 | -0.5 to -0.7 |
| C2 | +0.1 to +0.3 |
| C3 | -0.2 to -0.4 |
| C4 | -0.2 to -0.4 |
| C5 | +0.1 to +0.3 |
Applications in Advanced Materials and Chemical Technologies
Organic Electronic Devices
In the field of organic electronics, the solubility and processability of semiconducting materials are paramount for fabricating large-area, low-cost devices. The incorporation of alkyl side chains, such as the butyl groups in 2,5-Dibutyl-1H-pyrrole, is a widely adopted strategy to enhance solubility in common organic solvents. This allows for the use of solution-based deposition techniques like spin-coating and printing. While this compound itself is not typically the primary active semiconductor, its structural unit is integral to the design of more complex, high-performance molecules.
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible circuits, displays, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Research has focused on designing materials that combine high mobility with excellent solution processability. Pyrrole-containing structures, particularly diketopyrrolopyrrole (DPP) derivatives, are prominent in this area. These molecules often incorporate long alkyl chains to ensure good solubility and promote favorable molecular packing in the solid state, which is crucial for efficient charge transport.
For instance, solution-processable DPP derivatives have been synthesized for use in Organic Thin-Film Transistors (OTFTs), a type of OFET. nih.gov The inclusion of alkyl groups facilitates the fabrication of thin films from solution, with some compounds exhibiting p-channel characteristics and charge carrier mobilities suitable for electronic applications. nih.gov The design of N,2,5-trisubstituted pyrroles, where aryl or other functional groups are attached to the nitrogen and the 2,5-positions, can result in monomers with semiconducting properties, demonstrating how substitution patterns dictate electronic behavior. researchgate.net
| Material Class | Key Structural Feature | Role of Alkyl Chains (e.g., Butyl) | Typical Performance Metric (Mobility) |
|---|---|---|---|
| Diketopyrrolopyrrole (DPP) Derivatives | Electron-deficient DPP core flanked by aromatic units | Enhance solubility, influence thin-film morphology | Up to 5.7 x 10⁻⁴ cm²/Vs for some derivatives nih.gov |
| 2,5-di(thiophenyl)-N-arylpyrroles | Modular building blocks for conjugated polymers | Improve solubility, enabling various copolymerizations nih.gov | Dependent on final polymer structure |
In the realm of solar energy conversion, pyrrole-based compounds are utilized as components of electron-donating polymers or as sensitizing dyes. In OPVs, the power conversion efficiency depends on the absorption of sunlight and the efficient generation and transport of charge. Conjugated polymers containing pyrrole (B145914) units are designed to have specific energy levels (HOMO/LUMO) and broad absorption spectra. The attachment of alkyl chains is critical for rendering these polymers soluble, allowing them to be blended with acceptor materials to form the photoactive layer. Studies on N,2,5-trisubstituted pyrroles have shown that these compounds can fall within the range of wide bandgap semiconductors, suggesting potential applications in photovoltaic materials. researchgate.net
In DSSCs, organic dyes absorb light and inject electrons into a semiconductor substrate like titanium dioxide. The molecular structure of the dye is engineered to maximize light absorption and facilitate efficient charge injection. Pyrrole can be part of the conjugated spacer or donor portion of these dyes. Again, alkyl substituents are often included to prevent dye aggregation on the semiconductor surface and improve solubility during the cell fabrication process.
Organic Light-Emitting Diodes (OLEDs) are used in modern displays and lighting. The technology relies on organic materials that can efficiently convert electricity into light. Pyrrole derivatives can be incorporated into the emissive layer or charge-transport layers of an OLED device. While less common than other heterocycles like carbazole, the electron-rich nature of the pyrrole ring can be used to tune the electronic and photophysical properties of OLED materials. The presence of butyl groups would primarily serve to enhance the processability and film-forming quality of these materials, which is essential for creating uniform, defect-free layers required for efficient device operation. For example, conjugated polymers containing pyrrole have been investigated for their potential use in light-emitting devices. researchgate.net
Conducting Polymers and Polymer Composites (Polypyrrole)
Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. nih.gov However, traditional PPy is formed by the oxidative polymerization of pyrrole monomer, creating conjugated chains through linkages at the 2 and 5 positions. The presence of butyl groups at these specific sites in this compound fundamentally alters this process, preventing the formation of a high molecular weight, fully conjugated homopolymer. Instead, this molecule is used to create materials with tailored properties, such as soluble oligomers or as a component in copolymers and composites where its specific functionalities can be exploited.
As this compound cannot be directly homopolymerized into a conventional conducting polymer, its incorporation into electrically conducting networks is achieved through alternative strategies. One approach is the synthesis of copolymers, where the substituted pyrrole unit is linked with other monomers. For example, polycondensation reactions of pyrrole with aldehydes can create new poly(heteroarylene methylene) structures. researchgate.net A similar strategy with a 2,5-disubstituted pyrrole would result in a polymer where the pyrrole rings are separated by other groups, leading to a disruption of the conjugation path compared to pure PPy.
The resulting materials typically exhibit lower electrical conductivity than unsubstituted PPy but have significantly improved solubility and processability. nih.gov The butyl groups render the polymer chains more flexible and less prone to aggregation, making them suitable for applications where materials need to be processed from solution. The electrical conductivity of such polymers would place them in the semiconductor regime, with conductivity values being highly dependent on the comonomer and the final polymer structure. semanticscholar.orgmdpi.com
A significant application for pyrrole-based conducting polymers is in the absorption of electromagnetic (EM) waves and for electromagnetic interference (EMI) shielding. mdpi.comnih.gov Materials for these applications must exhibit both good impedance matching with free space (to allow EM waves to enter the material rather than be reflected) and an effective mechanism for attenuating the wave's energy. researchgate.net Polypyrrole is an ideal candidate because its electrical conductivity can be tuned, and it functions as a dielectric-loss-type absorbing material. hgxx.orgmdpi.com
While pristine PPy has absorption capabilities, its performance is often enhanced by creating composites with other dielectric or magnetic materials. researchgate.nethgxx.org Furthermore, modifying the properties of the PPy itself is a key strategy for optimization. The introduction of substituents on the pyrrole ring, such as alkyl groups, directly influences the dielectric properties (permittivity) and conductivity of the polymer. mdpi.comresearchgate.netchalcogen.ro By altering these parameters, the impedance matching and attenuation characteristics of the material can be fine-tuned for specific frequency ranges.
| Composite Material | Maximum Reflection Loss (RLmin) | Effective Absorption Bandwidth (EAB) | Key Absorption Mechanism |
|---|---|---|---|
| Polypyrrole/Polystyrene (PPy/PS) | -51.7 dB mdpi.com | 5.8 GHz mdpi.com | Dielectric polarization, Interfacial polarization mdpi.com |
| Polypyrrole/Schiff Base (PPy/HSB) | -43.1 dB nih.gov | 7.2 GHz nih.gov | Conductive network, Multi-polarization nih.gov |
| Polypyrrole/Ni-MOF Derivatives | -67.4 dB (related heterostructure) researchgate.net | 6.0 GHz (related heterostructure) researchgate.net | Interfacial polarization, Synergistic effects researchgate.net |
Fluorescent Probes and Optical Materials
Pyrrole-based structures are foundational to many fluorescent materials due to their unique photophysical properties. Specifically, the diketopyrrolopyrrole (DPP) core, a fused pyrrole system, is known for high fluorescence quantum yields, and excellent thermal and photochemical stability, making DPP dyes suitable for biological imaging and sensing applications. mdpi.comresearchgate.net These dyes can be chemically modified to tune their absorption and emission spectra, often into the near-infrared range, which is advantageous for biological applications. mdpi.com
While direct studies on this compound as a fluorescent probe are not prominent in the reviewed literature, a related compound, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP) , has been synthesized. nih.gov This molecule serves as a DPP scaffold, indicating that the dibutyl substitution pattern is compatible with the creation of complex fluorophores. nih.gov The development of optical pH sensors, for example, has utilized DPP derivatives that change their fluorescence based on the deprotonation of the lactam nitrogens or through photoinduced electron transfer (PET) mechanisms. nih.gov
Building Blocks for Complex Organic Molecules
Organic building blocks are functionalized molecules that serve as the foundational components for constructing more complex molecular architectures. sigmaaldrich.com Pyrrole and its derivatives are a vital class of these building blocks, utilized in medicinal chemistry and materials science. alliedacademies.orgresearchgate.net They are key components in a wide array of natural products and synthetic compounds with significant biological activity. researchgate.net
The synthesis of a novel diketopyrrolopyrrole (DPP) scaffold, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP) , highlights the role of 2,5-disubstituted pyrrole precursors in creating advanced materials. nih.gov This specific scaffold was designed to facilitate the synthesis of 3,6-divinyl-substituted DPP compounds through C-H functionalization of its methyl groups. nih.gov
Precursors for Synthesizing Functionalized Pyrrole Analogues
The utility of a pyrrole derivative as a building block is often defined by its capacity to be converted into more complex, functionalized analogues. The Paal-Knorr reaction is a classical and widely used method for synthesizing N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines. nih.govresearchgate.net This reaction can be catalyzed by various agents, including α-amylase and copper iodide on activated carbon, to produce a diverse range of pyrrole derivatives in high yields. rsc.orgresearchgate.net
For instance, research has demonstrated the synthesis of various 2,5-disubstituted-1H-pyrrole derivatives through multi-step procedures, starting from simpler pyrroles like 1-methyl-1H-pyrrole. alliedacademies.org These syntheses often involve steps like stannylation followed by coupling reactions to introduce diverse functional groups. rsc.org The synthesis of the DMDPP scaffold containing dibutyl groups is a clear example of how a substituted pyrrole core can act as a precursor for a new class of DPP-based compounds with potential applications in optical materials. nih.gov
Intermediates in Multi-Step Organic Synthesis
Pyrrole derivatives frequently appear as intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. alliedacademies.org Efficient synthetic routes, including one-step continuous flow methods, have been developed to produce functionalized pyrroles like pyrrole-3-carboxylic acids. syrris.com These methods often utilize the byproducts of one reaction step to facilitate a subsequent transformation within the same process, showcasing the integrated nature of multi-step synthesis. syrris.com For example, the Hantzsch pyrrole synthesis can be adapted for flow chemistry, where the generated HBr byproduct is used in situ to hydrolyze tert-butyl esters, streamlining the production of pyrrole-3-carboxamides. syrris.com While this compound is not specifically cited as an intermediate in the available literature, its structural relatives are integral to numerous synthetic pathways. alliedacademies.orgsyrris.com
Catalysis and Photosensitization
The pyrrole ring is a component of larger structures used in catalysis, but there is limited evidence of this compound itself acting as a catalyst or photosensitizer. The synthesis of pyrroles, however, often involves catalysis. The Paal-Knorr reaction, a cornerstone of pyrrole synthesis, can be catalyzed by Brønsted or Lewis acids. rsc.org Gold catalysis has been employed in one-pot reaction cascades to efficiently produce 2,5-disubstituted pyrroles. rsc.org
In the realm of photosensitization, covalent organic frameworks (COFs) containing photoresponsive building blocks are being designed for applications like photocatalytic hydrogen generation. rsc.org While pyrrole-containing macrocycles like porphyrins are well-known photosensitizers, the specific role of this compound in this capacity is not documented in the provided research.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their modular nature allows for the rational design of materials with tunable porosity, high stability, and tailored functionality for applications in gas storage, catalysis, and optoelectronics. rsc.orgmdpi.com
The building blocks used in COFs are typically rigid, geometrically defined molecules that can be linked to form extended 2D or 3D networks. mdpi.com While various organic molecules serve as linkers, the incorporation of this compound into a COF structure has not been specifically reported. However, more complex pyrrole-based systems, such as diketopyrrolopyrrole (DPP), have been used as electron-accepting building blocks to construct multi-functional 2D COFs. nih.gov These DPP-based COFs exhibit properties like photothermal conversion and ambipolar semiconducting behavior, demonstrating the potential of integrating pyrrole moieties into these advanced materials. nih.gov Post-synthetic modification (PSM) is another strategy used to introduce or alter functional groups within an existing COF, which could potentially be a route to incorporate specific functionalities onto a pyrrole-containing framework. rsc.org
Elastomer Composites
Significant research has been conducted on the use of 2,5-disubstituted pyrrole derivatives, specifically those with dimethyl groups, in the formulation of advanced elastomer composites for applications like high-performance tires. nih.govnih.govmdpi.comresearchgate.netresearchgate.net These pyrrole compounds can act as crosslinking agents or be used to functionalize fillers like carbon black. nih.govmdpi.com
One key compound, 1,6-bis(2,5-dimethyl-1H-pyrrol-1-yl)hexane (HMDP) , has been copolymerized with sulfur and used as a crosslinking agent in composites based on poly(styrene-co-butadiene). nih.govresearchgate.net Compared to reference composites, those containing the poly(S-co-HMDP) copolymer showed more efficient vulcanization, a higher crosslinking network density, and improved stability at high temperatures. nih.gov
Another derivative, 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethane-1-thiol (SHP) , has been used to functionalize furnace carbon black. nih.govmdpi.com When this functionalized filler was used in an elastomeric composite, it led to a significant reduction in the Payne effect and an increase in dynamic rigidity compared to a silica-based composite. nih.govresearchgate.net These findings highlight the potential of 2,5-dialkyl-pyrroles to enhance the performance of elastomer composites, although specific data for the 2,5-dibutyl analogue is not available.
| Composite Property | Reference Composite | Poly(S-co-HMDP) Composite | Improvement |
| Vulcanization Efficiency | Standard | More Efficient | Qualitative Improvement nih.gov |
| Crosslinking Density | Standard | Higher | Qualitative Improvement nih.gov |
| High-Temperature Stability | Standard | Better | Qualitative Improvement nih.gov |
| Dynamic Rigidity (E' at 70°C) | Silica-Based | CB/SHP-Based | ~25% Increase nih.govresearchgate.net |
| Payne Effect | Silica-Based | CB/SHP-Based | ~25% Reduction nih.govresearchgate.net |
Pigments
While this compound itself is not utilized as a pigment, its derivatives are crucial precursors in the synthesis of high-performance pigments, particularly those belonging to the diketopyrrolopyrrole (DPP) class. researchgate.netresearchgate.netnih.gov DPP pigments are renowned for their brilliant colors, strong fluorescence, and exceptional stability, making them valuable in a wide array of applications, including automotive paints, industrial coatings, and plastics. nih.gov
The core structure of DPP pigments is the pyrrolo[3,4-c]pyrrole bicyclic system. Research has demonstrated the synthesis of novel DPP scaffolds from derivatives of this compound. For instance, 2,5-dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione (DMDPP) has been synthesized and utilized as a precursor for creating 3,6-divinyl-substituted DPP compounds. researchgate.netnih.gov This is achieved through a C-H functionalization of the methyl groups with various aromatic aldehydes, yielding divinyl-substituted DPPs in moderate to good yields. nih.gov
The general synthetic approach involves the reaction of a nitrile with a pyrrolinone ester, which is a key intermediate in the synthesis of asymmetrical DPP pigments. researchgate.net The resulting DPP compounds exhibit remarkable photophysical properties, including large extinction coefficients and high fluorescence quantum yields, which are critical for their application as high-quality pigments. researchgate.netnih.gov
The modification of the DPP core, enabled by precursors like this compound derivatives, allows for the fine-tuning of the pigment's color and performance characteristics. The introduction of different substituents can alter the intermolecular interactions and the crystal packing of the pigment molecules, which in turn influences their final color and stability. imaging.org
Table 1: Properties of DPP Pigments Derived from Pyrrole Precursors
| Property | Description | Significance in Pigment Performance |
| Color | Brilliant red and orange hues are characteristic of many DPP pigments. | Provides vibrant and durable colors for various applications. |
| Fluorescence | Strong emission of light after absorption of light. | Useful in fluorescent probes, bio-imaging, and optoelectronic devices. researchgate.netnih.gov |
| Thermal Stability | Resistance to degradation at high temperatures. | Enables use in high-temperature processing applications like plastics. |
| Light Stability | Resistance to fading or discoloration upon exposure to light. | Ensures long-lasting color in outdoor applications such as automotive coatings. |
| Chemical Resistance | Stability in the presence of various chemicals and solvents. | Important for industrial coatings and other demanding environments. |
Structure Property Relationships and Future Research Directions
Influence of Butyl Substituents on Electronic and Steric Properties of the Pyrrole (B145914) Core
The introduction of alkyl substituents, such as butyl groups, onto the pyrrole core induces notable changes in its fundamental electronic and steric properties. Pyrrole itself is an electron-rich aromatic heterocycle. acs.org The butyl groups, being electron-donating through an inductive effect, further increase the electron density of the pyrrole ring. This enhanced electron density can affect the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. uctm.edu
Studies on alkyl-substituted pyrroles indicate that the length of the alkyl chain can influence charge migration dynamics within the molecule. rsc.org While specific data for 2,5-Dibutyl-1H-pyrrole is not abundant, it can be inferred that the butyl groups will participate in charge redistribution, potentially impacting the molecule's photoresponse. rsc.org Furthermore, the presence of alkyl substituents can reduce the acidity of the pyrrole N-H group. mdpi.com
From a steric perspective, the two butyl groups at the 2 and 5 positions introduce significant bulk around the pyrrole core. This steric hindrance can impede the approach of reactants to the ring, thereby influencing its chemical reactivity. nih.gov It can also affect the planarity and intermolecular packing of materials derived from this compound, which is a critical factor in the performance of organic electronic materials. nih.gov For instance, in macrocyclic structures, 2,5-disubstituted pyrroles can adopt an orientation that favors the formation of intramolecular hydrogen bonds, a feature that can enhance membrane permeability. acs.orgnih.gov
Table 1: Predicted Effects of 2,5-Dibutyl Substitution on Pyrrole Properties
| Property | Influence of Butyl Groups | Consequence |
| Electronic Properties | Electron-donating inductive effect | Increased electron density on the pyrrole ring |
| Participation in charge migration | Altered photophysical properties | |
| Reduced N-H acidity | ||
| Steric Properties | Increased bulk around the ring | Steric hindrance affecting reactivity and intermolecular interactions |
| Altered molecular conformation | Potential for controlled orientation in larger structures | |
| Disruption of π-stacking | Modified solid-state packing and charge transport properties | |
| Physical Properties | Increased lipophilicity | Enhanced solubility in nonpolar organic solvents |
Correlation between Molecular Structure and Material Performance
The specific molecular architecture of this compound directly correlates with its potential performance in various materials. The long alkyl chains significantly enhance its solubility in common organic solvents, which is a crucial advantage for solution-based processing of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). escholarship.org
In the context of conducting polymers, the electronic properties modified by the butyl groups can tune the bandgap and energy levels of the resulting polymer. The increased electron density from the butyl groups would generally lower the ionization potential and could affect the charge transport properties of the material. However, the steric hindrance from these bulky substituents can disrupt the π-conjugation along the polymer backbone by forcing a twist between adjacent pyrrole units. This disruption can lead to a decrease in charge carrier mobility, which is a critical performance metric for semiconducting materials. cam.ac.uk Therefore, a balance must be struck between solubility and electronic coupling.
Design Principles for Novel Pyrrole-Based Materials
The insights gained from studying substituted pyrroles like this compound inform several key design principles for the development of new functional materials. A primary strategy involves the deliberate tuning of electronic properties through the strategic placement of electron-donating or electron-withdrawing substituents on the pyrrole ring. acs.org
For applications in organic electronics, a common design motif is the creation of donor-acceptor (D-A) copolymers. escholarship.org In such materials, an electron-rich unit like this compound could be copolymerized with an electron-deficient monomer. This architecture facilitates intramolecular charge transfer, which tends to lower the material's bandgap and enhance its absorption of light in the visible spectrum, a desirable feature for solar cells. researchgate.netuni-bayreuth.de The nature and length of the alkyl side chains are critical for ensuring good processability and for optimizing the thin-film morphology of the material. cam.ac.uk
Another design principle is the control of intermolecular interactions and solid-state packing through side-chain engineering. By varying the size and shape of the alkyl substituents, it is possible to influence the degree of π-stacking and the crystalline order in the solid state, which are paramount for efficient charge transport. nih.gov
Table 2: Design Principles for Pyrrole-Based Functional Materials
| Design Principle | Strategy | Desired Outcome | Target Application |
| Tuning Electronic Properties | Introduce electron-donating/withdrawing groups | Control of HOMO/LUMO energy levels and bandgap | Organic Semiconductors, Dyes |
| Donor-Acceptor Architecture | Copolymerize with electron-deficient units | Intramolecular charge transfer, reduced bandgap | Organic Photovoltaics, OFETs |
| Side-Chain Engineering | Vary alkyl chain length and branching | Optimized solubility and thin-film morphology | Solution-Processable Electronics |
| Control of Intermolecular Packing | Modify steric bulk of substituents | Enhanced π-stacking and crystallinity | High-Mobility Transistors |
| Functional Group Incorporation | Attach specific functional moieties | Introduction of sensing, catalytic, or biological activity | Sensors, Catalysts, Biomedical Materials |
Emerging Trends in Pyrrole Chemistry and Technology
The field of pyrrole chemistry is continually evolving, with several exciting trends shaping future research directions. There is a growing emphasis on the development of more efficient and sustainable synthetic methods for producing functionalized pyrroles. nih.govlsu.edu This includes the use of novel catalytic systems and the exploration of greener reaction conditions.
In materials science, pyrrole derivatives are being explored for a widening range of applications beyond traditional electronics. These include roles in bioelectronics, where their biocompatibility and electronic properties can be leveraged for biosensors and drug delivery systems. nih.gov The inherent biological activity of many pyrrole-containing compounds has also spurred significant interest in their potential as new antibacterial agents and other pharmaceuticals. mdpi.com
Furthermore, there is a trend towards creating more complex and multifunctional materials based on pyrrole building blocks. This involves the synthesis of intricate architectures like porphyrins and other macrocycles for applications in catalysis, sensing, and photodynamic therapy. nih.gov The continued exploration of structure-property relationships in simple substituted pyrroles like this compound will provide the fundamental knowledge needed to advance these cutting-edge technologies. researchgate.net
Q & A
Q. Example Table: Key Spectral Data for a Pyrrole Derivative
| Property | Data | Source |
|---|---|---|
| NMR (δ, ppm) | 1.25–1.35 (m, 8H, CH), 6.82 (s, 2H, pyrrole-H) | |
| HRMS ([M]) | 452.2402 (found) vs. 452.2458 (calc) |
Basic Question: How is this compound structurally validated in academic research?
Answer:
Structural validation combines spectroscopic and computational methods :
- FTIR : Identifies functional groups (e.g., N-H stretch at ~3400 cm, C=C aromatic rings at ~1600 cm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-N bond length ~1.38 Å in monoclinic P2/n crystals) .
- DFT calculations : Predicts optimized geometries and electronic properties (e.g., HOMO-LUMO gaps for aromaticity assessment) .
Advanced Question: What mechanistic insights exist for the Paal-Knorr synthesis of 2,5-dialkylpyrroles?
Answer:
Mechanistic studies use in-situ FTIR and kinetic modeling :
- Intermediate detection : K-means clustering of FTIR data identifies imine (C=N stretch ~1650 cm) and enamine intermediates (~1550 cm) .
- Rate-limiting steps : Two-step kinetic models (e.g., nucleophilic addition followed by cyclization) with rate constants derived via chemometrics .
- Substituent effects : Electron-donating groups (e.g., butyl) accelerate cyclization by stabilizing transition states .
Advanced Question: How can researchers resolve contradictions in spectral data for pyrrole derivatives?
Answer:
Contradictions (e.g., conflicting NMR shifts or HRMS values) require:
Q. Example Workflow :
Reproduce synthesis under inert conditions to exclude oxidation artifacts .
Re-run HRMS with higher resolution (e.g., Orbitrap) to confirm molecular ions.
Compare with literature : Cross-reference PubChem or EPA DSSTox entries (e.g., DTXSID00400288) .
Advanced Question: What strategies optimize this compound for material science applications?
Answer:
Functionalization strategies enhance properties for conductive polymers or photonics :
- Electron-deficient substituents : Introduce nitro or cyano groups to lower LUMO levels, improving charge transport .
- Cross-coupling reactions : Suzuki-Miyaura reactions add aryl groups (e.g., thiophene for π-conjugation) .
- Thermal analysis : TGA/DSC evaluates stability (e.g., decomposition >250°C) for high-temperature applications .
Q. Table: Modification Effects on Pyrrole Derivatives
| Modification | Property Impact | Application Example |
|---|---|---|
| Thiophene substitution | Enhanced π-stacking | Organic semiconductors |
| Butyl side chains | Improved solubility in nonpolar solvents | Polymer processing |
Advanced Question: How do computational methods aid in designing this compound derivatives?
Answer:
DFT and MD simulations guide rational design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
